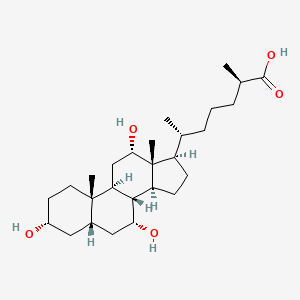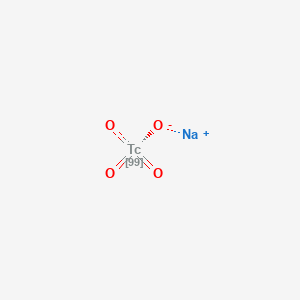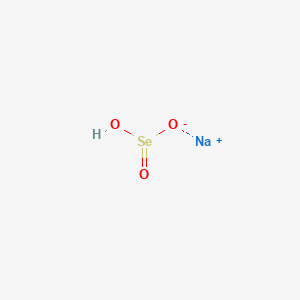
亚硒酸钠
描述
Sodium Biselenite is a compound that is used in microbiology . It is the sodium salt of the conjugate base of selenous acid . This compound finds therapeutic application for providing the essential trace element selenium .
Synthesis Analysis
Sodium Biselenite is synthesized using a radiolytic method involving irradiating a solution containing sodium selenite (Se 4+) as the precursor in 1% Yeast extract, 2% Peptone, 2% Glucose (YPG) liquid medium with gamma-rays .Molecular Structure Analysis
The molecular formula of Sodium Biselenite is NaHSeO3 . According to X-ray crystallography, both anhydrous Na2SeO3 and its pentahydrate feature pyramidal SeO3 2− .Chemical Reactions Analysis
Sodium selenite usually is prepared by the reaction of selenium dioxide with sodium hydroxide: SeO2 + 2 NaOH → Na2SeO3 + H2O . The hydrate converts to the anhydrous salt upon heating to 40 °C .Physical And Chemical Properties Analysis
Sodium Biselenite appears as white, crystalline granules . It is freely soluble in water . The pH of a solution prepared by dissolving 4 grams in 1 liter of distilled water is between 6.0 and 7.0 at 50 g/l at 25 °C .科学研究应用
Microbiology
Sodium Biselenite is used in microbiology for the preparation of various broth bases . These include Selenite Broth Base (CM0395), Mannitol Selenite Broth Base (CM0399), and Selenite Cystine Broth Base (CM0699) .
Selective Enrichment of Salmonella Species
The complete medium prepared using Sodium Biselenite is recommended for the selective enrichment of Salmonella species from various samples . This makes it a valuable tool in the field of food safety and public health.
Preparation of Media Additives
Sodium Biselenite is used as a media additive in microbiological media . It is used in the preparation of media additives for various microbiological applications.
Toxicology
Sodium Biselenite is toxic by inhalation and if swallowed . It has cumulative effects, making it a subject of interest in toxicology studies.
作用机制
Target of Action
Sodium biselenite is primarily used in the selective enrichment of Salmonella species from various samples . It is a key component in the preparation of Selenite Broth Base, Mannitol Selenite Broth Base, and Selenite Cystine Broth Base .
Mode of Action
Sodium biselenite acts as a selective agent in the growth medium. It inhibits many species of gram-positive and gram-negative bacteria, including enterococci and coliforms . This selective inhibition allows for the enrichment of Salmonella species in the growth medium .
Biochemical Pathways
It is known that sodium biselenite reduces the growth of many bacterial species, allowing for the selective enrichment of salmonella species . This suggests that Sodium biselenite may interfere with essential biochemical pathways in these inhibited bacterial species.
Pharmacokinetics
It is known that sodium biselenite is toxic and corrosive, and it can cause cumulative effects . Therefore, it should be handled with care to prevent exposure and potential harm.
Result of Action
The primary result of Sodium biselenite’s action is the selective enrichment of Salmonella species in the growth medium . By inhibiting the growth of other bacterial species, Sodium biselenite allows for the proliferation of Salmonella species, facilitating their detection and study .
Action Environment
The efficacy and stability of Sodium biselenite can be influenced by environmental factors. For instance, Sodium biselenite is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to prevent its release into the environment . Additionally, Sodium biselenite should be stored at a temperature between 10°C to 30°C to maintain its stability .
安全和危害
未来方向
属性
IUPAC Name |
sodium;hydrogen selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYAUPVXSYITQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Se](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10102-18-8 (Parent) | |
| Record name | Sodium biselenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064814 | |
| Record name | Sodium selenite (NaHSeO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydrogen selenite | |
CAS RN |
7782-82-3 | |
| Record name | Sodium biselenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenite (NaHSeO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogenselenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BISELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIM8PP9M79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



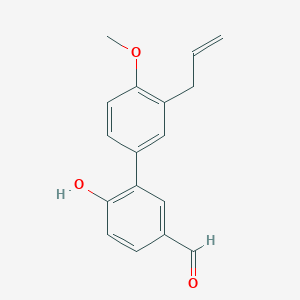
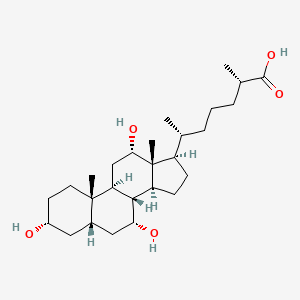
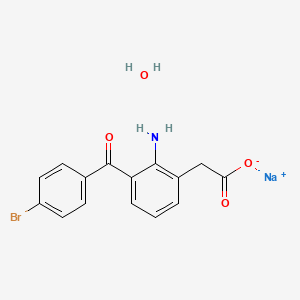
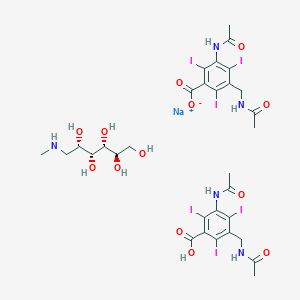
![potassium;(7S,10R,13S,17R)-17-(2-carboxyethyl)-17-hydroxy-10,13-dimethyl-3-oxo-7-propan-2-yl-1,2,6,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-7-carboxylate](/img/structure/B1261125.png)
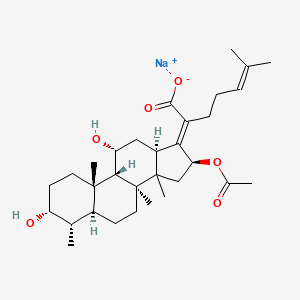
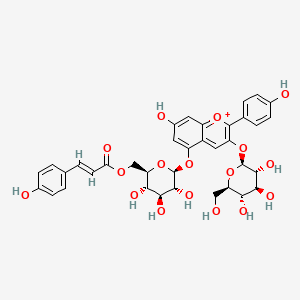

![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)
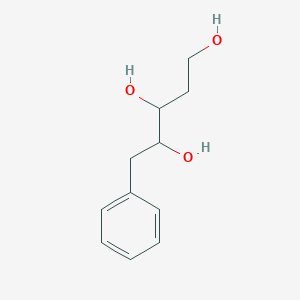
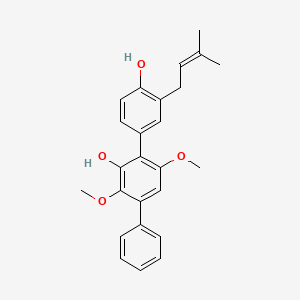
![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
